2,3,5-Trifluoro-4-iodopyridine
Overview
Description
2,3,5-Trifluoro-4-iodopyridine is a chemical compound with the molecular formula C5HF3IN . It has a molecular weight of 258.97 . This compound is used in various chemical reactions and has interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluorinated pyridines like 2,3,5-Trifluoro-4-iodopyridine is a topic of interest in the field of chemistry . One method involves the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide . Another method involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide .Molecular Structure Analysis
The molecular structure of 2,3,5-Trifluoro-4-iodopyridine consists of a pyridine ring with three fluorine atoms and one iodine atom attached . The exact mass of the molecule is 258.91100 .Chemical Reactions Analysis
2,3,5-Trifluoro-4-iodopyridine can undergo various chemical reactions. For instance, hydroxide ion, methoxide ion, and ammonia can attack 2,3,5,6-tetrafluoro-4-iodopyridine at the 2-position, to give the corresponding 2-substituted trifluoro-4-iodopyridines .Physical And Chemical Properties Analysis
2,3,5-Trifluoro-4-iodopyridine has a predicted boiling point of 192.7±35.0 °C and a predicted density of 2.206±0.06 g/cm3 . It is recommended to be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthesis and Reactions
2,3,5-Trifluoro-4-iodopyridine is a versatile compound in the synthesis of various organometallic compounds. It can be converted into organometallic compounds such as tetrafluoropyridylmagnesium iodide or tetrafluoropyridyllithium. These derivatives have diverse applications in chemical synthesis. For instance, hydroxide ion, methoxide ion, and ammonia can attack 2,3,5-Trifluoro-4-iodopyridine at specific positions to yield substituted trifluoro-4-iodopyridines. This flexibility in reactions offers a pathway for creating a wide range of chemical structures (Banks, Haszeldine, Phillips, & Young, 1967).
Deprotonation and Functionalization
Deprotonation studies using derivatives of 2,3,5-Trifluoro-4-iodopyridine have shown regiochemical flexibility, with deprotonation occurring at specific positions. This enables subsequent functionalization processes such as carboxylation and iodination, leading to the formation of acids and 4-iodopyridines. These processes are significant for creating new building blocks in pharmaceutical research and can potentially lead to the synthesis of a vast array of new structures (Bobbio & Schlosser, 2001).
Radiosynthesis Applications
The compound is also used in radiosynthesis processes. For example, 3/5-[18F]fluoropyridines are synthesized through the radiofluorination of iodonium triflates. This process is crucial in the development of radiopharmaceuticals and diagnostic imaging agents (Pauton, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).
Safety And Hazards
2,3,5-Trifluoro-4-iodopyridine is classified under the GHS07 hazard class . It carries the hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding skin contact and inhalation .
Future Directions
properties
IUPAC Name |
2,3,5-trifluoro-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYALVHPYUOFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738891 | |
Record name | 2,3,5-Trifluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluoro-4-iodopyridine | |
CAS RN |
1057393-65-3 | |
Record name | 2,3,5-Trifluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trifluoro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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